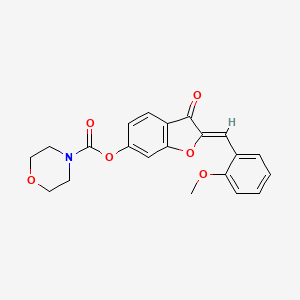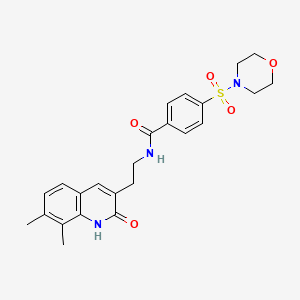![molecular formula C27H35N5O4 B2975140 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide CAS No. 2034535-13-0](/img/structure/B2975140.png)
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure combines a benzoisoquinoline core with piperazine and morpholine functional groups, making it a versatile molecule in chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes, starting with the preparation of intermediates such as 1,3-dioxo-1H-benzo[de]isoquinoline This intermediate can be synthesized via cyclization reactions from suitable precursors
Step 1: : Synthesis of 1,3-dioxo-1H-benzo[de]isoquinoline
Cyclization of anthranilic acid derivatives with phthalic anhydride.
Reaction conditions: solvent (e.g., toluene), reflux, and acid catalysts.
Step 2: : Functionalization with an ethyl linker
Reaction of the benzoisoquinoline derivative with ethyl bromoacetate.
Reaction conditions: solvent (e.g., DMF), base (e.g., K2CO3), and heat.
Step 3: : Introduction of piperazine and morpholine groups
N-alkylation of piperazine with ethyl benzoisoquinoline intermediate.
Subsequent reaction with 3-morpholinopropylamine.
Reaction conditions: solvent (e.g., ethanol), base (e.g., NaH), and heat.
Industrial Production Methods
Scaling up the production requires optimization of reaction conditions for higher yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : The benzoisoquinoline core can be oxidized using reagents like KMnO4 or H2O2 to form quinone derivatives.
Reduction: : Reduction of the carbonyl groups can be achieved with reducing agents like NaBH4 or LiAlH4, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, acidic or basic medium.
Reduction: : NaBH4, LiAlH4, solvent (e.g., ethanol), low temperatures.
Substitution: : Alkyl halides, sulfonyl chlorides, solvent (e.g., THF), base (e.g., NaH).
Major Products
Oxidation: : Quinone derivatives of benzoisoquinoline.
Reduction: : Alcohol derivatives of the benzoisoquinoline core.
Substitution: : Variously substituted amine derivatives.
科学的研究の応用
This compound has broad scientific applications due to its unique structure and reactivity.
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions.
Material Science: : Utilized in the synthesis of polymers with unique properties.
Biology
Drug Discovery: : Investigated for its potential as a pharmacophore in new drug development.
Bioconjugation: : Used in the modification of biomolecules for targeted drug delivery.
Medicine
Anticancer Agents: : Studied for its potential efficacy in inhibiting cancer cell growth.
Neuroprotection: : Investigated for neuroprotective effects in degenerative diseases.
Industry
Coatings: : Applied in the development of specialized coatings with enhanced durability.
Sensors: : Used in the creation of sensors for detecting specific analytes.
作用機序
This compound interacts with molecular targets through various pathways:
Binding: : Forms complexes with metal ions, enhancing catalytic activity.
Inhibition: : Inhibits specific enzymes involved in disease pathways.
Activation: : Activates cellular receptors, modulating biological responses.
Molecular Targets and Pathways
Metal Ions: : Acts as a chelator, forming stable complexes with transition metals.
Enzymes: : Inhibits key enzymes like topoisomerases involved in DNA replication.
Receptors: : Binds to G-protein coupled receptors, influencing signal transduction.
類似化合物との比較
Similar Compounds
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-aminopropyl)acetamide: : Shares a similar benzoisoquinoline core but differs in the substituent on the acetamide group.
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)butyramide: : Features a butyramide group instead of an acetamide group.
Uniqueness
Structural Versatility: : The combination of the benzoisoquinoline core with piperazine and morpholine groups provides unique reactivity.
Biological Activity: : Exhibits distinctive pharmacological profiles compared to other derivatives.
This detailed exploration underscores the significance of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide in scientific research and its potential for future applications.
特性
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O4/c33-24(28-8-3-9-29-16-18-36-19-17-29)20-31-12-10-30(11-13-31)14-15-32-26(34)22-6-1-4-21-5-2-7-23(25(21)22)27(32)35/h1-2,4-7H,3,8-20H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIIHEITHRITRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Methylpropyl)phenyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2975060.png)
![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)

![2-ethyl-1-({4'-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B2975063.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2975065.png)



![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B2975071.png)
![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)
![2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2975074.png)

